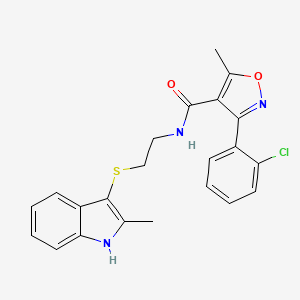

3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an isoxazole ring, a chlorophenyl group, and an indole moiety, which may contribute to its diverse chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a halogenation reaction, where a phenyl ring is treated with a chlorinating agent such as thionyl chloride.

Attachment of the Indole Moiety: The indole moiety can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the isoxazole intermediate with the indole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the isoxazole ring or the chlorophenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the isoxazole ring could produce corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example, compounds similar to this structure have been investigated for their ability to inhibit the activity of protein kinases, which play a crucial role in cancer cell signaling pathways .

Antimicrobial Activity

The compound's derivatives have shown promising results against a range of microbial pathogens. Studies have demonstrated that modifications in the isoxazole structure can lead to enhanced antifungal and antibacterial activities. The incorporation of the indole moiety has been linked to improved efficacy against resistant strains of bacteria .

Inhibition of Enzymatic Activity

The presence of the carboxamide group in the compound allows it to act as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and lipoxygenase. These enzymes are critical in inflammatory processes and neurodegenerative diseases. The inhibition of AChE, for instance, is particularly relevant in the context of Alzheimer's disease treatment .

Synthetic Methodologies

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The following steps outline a general synthetic route:

- Formation of Isoxazole Ring : Reacting appropriate aldehydes with hydrazones or hydrazines can lead to the formation of the isoxazole core.

- Introduction of Functional Groups : Subsequent reactions, such as alkylation or acylation, can introduce the chlorophenyl and indole groups.

- Final Carboxamide Formation : The final step involves converting a suitable intermediate into the desired carboxamide through amide coupling reactions.

Case Study 1: Anticancer Activity

In a study focused on indole derivatives, a compound structurally similar to our target was tested against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values in the low micromolar range. These findings suggest that further exploration into this class of compounds could yield effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of isoxazole derivatives against common bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the isoxazole ring and chlorophenyl group contribute to the overall activity and specificity. The exact pathways and molecular interactions would require detailed biochemical studies to fully elucidate.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the indole moiety, which may result in different biological activity.

3-(2-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide: Similar structure but with variations in the substitution pattern.

5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the indole moiety and the chlorophenyl group, along with the isoxazole ring, provides a versatile scaffold for further functionalization and application in various fields.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide is a member of the isoxazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN3O2S, with a molecular weight of approximately 352.31 g/mol. The structure features an isoxazole ring, a chlorophenyl group, and an indole derivative, which are known to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds containing isoxazole and indole moieties exhibit notable biological activities, including:

- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.

- Antioxidant Properties : Certain derivatives have demonstrated significant antioxidant activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.48 | Induces apoptosis via caspase activation |

| HeLa | 23.00 | Cell cycle arrest in G2/M phase |

| Hep3B | 22.47 | Reduces alpha-fetoprotein secretion |

Case Studies

- Study on Hepatocellular Carcinoma (Hep3B Cells) :

- Breast Cancer (MCF-7 Cells) :

- Cervical Cancer (HeLa Cells) :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Cycle Progression : Studies suggest that the compound can induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Activation of caspases has been observed, leading to programmed cell death in cancer cells.

- Reduction of Oncogenic Factors : The reduction in alpha-fetoprotein secretion in Hep3B cells indicates a potential mechanism for lowering tumor burden.

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-13-21(16-8-4-6-10-18(16)25-13)29-12-11-24-22(27)19-14(2)28-26-20(19)15-7-3-5-9-17(15)23/h3-10,25H,11-12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEQOHRYWVNJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.